molecular formula C16H18N2O4S2 B7628653 N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

Cat. No.: B7628653
M. Wt: 366.5 g/mol
InChI Key: UMQVGIYLMNBXFC-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclopentane ring, and a sulfonyl group attached to an ethoxyphenyl moiety

Properties

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-12-6-8-13(9-7-12)24(20,21)18-17-16(19)15-10-11-4-3-5-14(11)23-15/h6-10,18H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVGIYLMNBXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Gewald reaction, which involves the condensation of a ketone with a β-ketoester in the presence of elemental sulfur and a base

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) and acyl chlorides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding alcohols and amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to modulate biological pathways and target specific diseases, such as cancer and infectious diseases.

Industry: The compound's unique properties make it useful in various industrial applications, including the development of new materials and chemical processes. Its derivatives can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for instance, can act as a leaving group in substitution reactions, while the ethoxyphenyl moiety may interact with biological receptors. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

  • N-(4-hydroxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

  • N-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-4H-thiophene-2-carbohydrazide

Uniqueness: N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide stands out due to its specific structural features, which confer unique chemical and biological properties. Its ethoxy group, in particular, provides distinct reactivity and interaction capabilities compared to its methoxy and hydroxy counterparts.

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